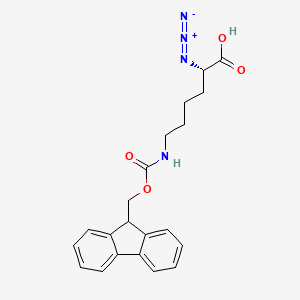

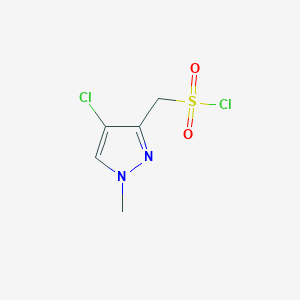

(s)-2-Azido-6-(fmoc-amino)caproic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(s)-2-Azido-6-(fmoc-amino)caproic acid” is a compound that belongs to the family of Fmoc-amino acids .

Synthesis Analysis

The synthesis of Fmoc-amino acids, including “(s)-2-Azido-6-(fmoc-amino)caproic acid”, involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation . This synthesis can yield the desired di- or polycationic amino acid building blocks in gram-scale amounts . The chiral auxiliary used in this protocol can be >90% recovered and reused .Molecular Structure Analysis

The empirical formula of “(s)-2-Azido-6-(fmoc-amino)caproic acid” is C21H23NO4 . The molecular weight of the compound is 353.41 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(s)-2-Azido-6-(fmoc-amino)caproic acid” include asymmetric alkylation of chiral Ni (II)-complex of glycine Schiff base with CF3 (CH2)3 I .Physical And Chemical Properties Analysis

Fmoc-amino acids, including “(s)-2-Azido-6-(fmoc-amino)caproic acid”, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

(s)-2-Azido-6-(fmoc-amino)caproic acid: is utilized in SPPS, where the Fmoc group serves as a temporary protecting group for amines. The azido group can be used for click chemistry, allowing for the introduction of various side chains or labels into the peptide .

Bioconjugation

The azide functionality of this compound is highly reactive towards alkynes in the presence of copper(I) catalysts, a reaction known as “click chemistry”. This property is exploited in bioconjugation techniques to attach biomolecules to various substrates or to each other, enabling the creation of complex biomolecular constructs .

Drug Development

In drug development, (s)-2-Azido-6-(fmoc-amino)caproic acid can be used to modify peptides and proteins to improve their pharmacokinetic properties. The Fmoc group is easily removed under basic conditions, which is beneficial in the synthesis of peptide drugs .

Molecular Imaging

The compound’s ability to undergo click reactions makes it valuable in molecular imaging. It can be used to attach imaging agents to targeting molecules, aiding in the visualization of biological processes at the molecular level .

Targeted Therapy

The azido group of (s)-2-Azido-6-(fmoc-amino)caproic acid can be used to attach therapeutic agents to targeting ligands. This targeted therapy approach ensures that the therapeutic agent is delivered directly to the diseased cells or tissues .

Diagnostics

In diagnostics, the compound can be used to conjugate small molecule drugs with diagnostic agents. This allows for the simultaneous treatment and monitoring of diseases, providing a theranostic approach .

Nanotechnology

Nanotechnology applications often require the functionalization of surfaces with bioactive molecules(s)-2-Azido-6-(fmoc-amino)caproic acid can be used to attach peptides to nanoparticles, which can then interact with biological targets .

Biomaterials Research

In biomaterials research, the compound is used to modify the surfaces of materials to enhance their interaction with biological systems. This is crucial in developing materials for tissue engineering and regenerative medicine .

Mechanism of Action

Target of Action

The primary target of (S)-2-Azido-6-(Fmoc-amino)caproic acid is the amino group of proteins and peptides . The Fmoc (Fluorenylmethyloxycarbonyl) group in the compound acts as a protecting group for the amino group during peptide synthesis . This protection is crucial in the stepwise addition of amino acids in solid-phase peptide synthesis, preventing unwanted side reactions .

Mode of Action

The compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group during subsequent reactions . The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the controlled stepwise construction of peptides .

Biochemical Pathways

The compound plays a key role in the biochemical pathway of solid-phase peptide synthesis . The Fmoc group’s introduction and removal allow for the sequential addition of amino acids to a growing peptide chain . This process affects the peptide synthesis pathway, enabling the production of complex peptides with a high degree of control .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by the fmoc group, which could affect its solubility and stability .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with a high degree of control over the sequence and length . The Fmoc group’s ability to protect amino groups during synthesis and be removed under controlled conditions allows for the precise construction of peptides .

Action Environment

The action of (S)-2-Azido-6-(Fmoc-amino)caproic acid is influenced by the environmental conditions of the reaction . The Fmoc protection and deprotection processes are sensitive to pH, with the Fmoc group being stable under acidic conditions and removable under basic conditions . Additionally, the reaction is reported to be environmentally friendly and can be performed in aqueous media under mild and catalyst-free conditions .

Future Directions

Fmoc-amino acids, including “(s)-2-Azido-6-(fmoc-amino)caproic acid”, show distinct potential for applications in various fields due to their inherent hydrophobicity and aromaticity . They are important as drugs and in research, and the method of choice for producing these compounds is solid-phase peptide synthesis . Future research may focus on improving the synthesis process and exploring new applications of these compounds .

properties

IUPAC Name |

(2S)-2-azido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-24-19(20(26)27)11-5-6-12-23-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QETYFSMTHHMLJP-IBGZPJMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Azido-6-(fmoc-amino)caproic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)

![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2952055.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2952060.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2952061.png)

![3-(3-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2952062.png)

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2952067.png)